molecular formula C22H22BrN3O3 B6461775 8-(4-bromobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549020-25-7

8-(4-bromobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Número de catálogo: B6461775
Número CAS: 2549020-25-7
Peso molecular: 456.3 g/mol
Clave InChI: ZXJIJFYZYGTHRR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(4-Bromobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The 8-position is substituted with a 4-bromobenzoyl group, while the 3-position features a 4-methylbenzyl (p-tolylmethyl) moiety. This compound is part of a broader class of spirohydantoins investigated for diverse therapeutic applications, including enzyme inhibition and receptor modulation .

Propiedades

IUPAC Name

8-(4-bromobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O3/c1-15-2-4-16(5-3-15)14-26-20(28)22(24-21(26)29)10-12-25(13-11-22)19(27)17-6-8-18(23)9-7-17/h2-9H,10-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJIJFYZYGTHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC=C(C=C4)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of spirohydantoin derivatives are highly dependent on substituents at the 3- and 8-positions. Below is a detailed comparison with key analogs:

Substituent Variations at the 8-Position
Compound Name 8-Position Substituent Key Properties & Activities References
8-(3,4-Dimethoxybenzoyl) analog 3,4-Dimethoxybenzoyl Increased polarity due to methoxy groups; potential for enhanced solubility and CNS activity .
8-(Thiophene-3-carbonyl) analog Thiophene-3-carbonyl Heterocyclic substituent may improve metabolic stability and modulate π-π interactions .
8-(2H-1,3-Benzodioxole-5-carbonyl) analog Benzodioxole-5-carbonyl Electron-rich aromatic system with oxygen atoms; potential for hydrogen bonding .
8-(3-Fluorobenzenesulfonyl) analog 3-Fluorobenzenesulfonyl Sulfonyl group enhances electron-withdrawing effects; fluorine increases bioavailability .

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, fluoro) at the 8-position enhance binding to hydrophobic enzyme pockets, as seen in HIF prolyl hydroxylase inhibitors .
  • Heterocyclic substituents (e.g., thiophene) may improve pharmacokinetic profiles by balancing lipophilicity and solubility .
Substituent Variations at the 3-Position
Compound Name 3-Position Substituent Key Properties & Activities References
3-[(4-Fluorophenyl)methyl] analog 4-Fluorobenzyl Fluorine enhances metabolic stability and membrane permeability .
3-(3-(4-Chlorophenyl)piperazin-1-yl)propyl analog Piperazinylpropyl Basic nitrogen improves solubility; chlorophenyl enhances receptor affinity .
3-(Isobutyl) analog Isobutyl Reduced steric hindrance may favor binding to shallow enzyme pockets .

Key Observations :

  • Halogenated benzyl groups (e.g., 4-fluorophenylmethyl) improve metabolic stability and target selectivity .
  • Bulky substituents (e.g., piperazinylpropyl) can hinder or enhance binding depending on the target’s active site geometry .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 8-(Thiophene-3-carbonyl) Analog 8-(3-Fluorobenzenesulfonyl) Analog
Molecular Weight ~450.3 g/mol ~376.4 g/mol ~435.4 g/mol
LogP (Estimated) ~3.5 (high lipophilicity) ~2.8 ~3.1
Solubility Low (hydrophobic substituents) Moderate (heterocyclic) Low (sulfonyl group)
Metabolic Stability Moderate (bromine slows oxidation) High (thiophene resistance to CYP450) High (fluorine reduces metabolism)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.